

# A Technical Guide to the Safety, Hazards, and Toxicity of Nabumetone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

**Cat. No.:** B120184

[Get Quote](#)

**Disclaimer:** The molecular formula provided in the topic, C18H19NO2, corresponds to several chemical entities, including the alkaloids (-)-Nornuciferine and Apocodeine[1][2][3]. However, comprehensive safety, hazard, and toxicity data for these specific compounds are not readily available in public literature. This guide focuses on Nabumetone (CAS No: 42924-53-8), a widely researched nonsteroidal anti-inflammatory drug (NSAID), for which extensive toxicological data exists and aligns with the in-depth requirements of this whitepaper. The correct molecular formula for Nabumetone is C15H16O2[4].

## Compound Identification and Classification

Nabumetone is a non-acidic prodrug belonging to the NSAID class, used primarily for its anti-inflammatory, analgesic, and antipyretic properties in the treatment of osteoarthritis and rheumatoid arthritis[5][6][7]. Following administration, it undergoes rapid hepatic metabolism to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of prostaglandin synthesis[8][9].

## GHS Hazard Identification

Nabumetone is classified under the Globally Harmonized System (GHS) with the following hazards.

Table 1: GHS Classification and Hazard Statements

| Classification                                       | Code | Statement                                             | Pictograms                                                                        | Signal Word |
|------------------------------------------------------|------|-------------------------------------------------------|-----------------------------------------------------------------------------------|-------------|
| Acute Toxicity - Oral                                | H302 | Harmful if swallowed.                                 |  | Warning     |
| Reproductive Toxicity                                | H361 | Suspected of damaging fertility or the unborn child.  |  | Warning     |
| Hazardous to the Aquatic Environment, Chronic Hazard | H410 | Very toxic to aquatic life with long lasting effects. |  | Warning     |

Source:[10]

## Precautionary Statements

Key precautionary statements associated with the handling and use of Nabumetone are summarized below.

Table 2: GHS Precautionary Statements

| Code        | Statement                                                                                           |
|-------------|-----------------------------------------------------------------------------------------------------|
| <b>P201</b> | <b>Obtain special instructions before use.</b>                                                      |
| P202        | Do not handle until all safety precautions have been read and understood.                           |
| P264        | Wash thoroughly after handling.                                                                     |
| P270        | Do not eat, drink or smoke when using this product.                                                 |
| P273        | Avoid release to the environment.                                                                   |
| P280        | Wear protective gloves/protective clothing/eye protection/face protection.                          |
| P301+P312   | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.                                       |
| P308+P313   | IF exposed or concerned: Get medical advice/attention.                                              |
| P391        | Collect spillage.                                                                                   |
| P405        | Store locked up.                                                                                    |
| P501        | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source:[10]

## Toxicological Profile

The toxicity of Nabumetone is primarily linked to the pharmacological effects of NSAIDs, including gastrointestinal, cardiovascular, and renal adverse events[11][12].

## Acute Toxicity

Quantitative acute toxicity data are primarily available from animal studies.

Table 3: Acute Toxicity Data (LD50)

| Species | Route           | Dose         | Reference                                 |
|---------|-----------------|--------------|-------------------------------------------|
| Mouse   | Oral            | 4,290 mg/kg  | <a href="#">[10]</a>                      |
| Rat     | Oral            | 3,880 mg/kg  | <a href="#">[10]</a>                      |
| Rat     | Oral            | >2,000 mg/kg | <a href="#">[13]</a> <a href="#">[14]</a> |
| Mouse   | Intraperitoneal | 2,380 mg/kg  | <a href="#">[10]</a>                      |
| Rat     | Intraperitoneal | 1,520 mg/kg  | <a href="#">[10]</a>                      |
| Mouse   | Subcutaneous    | >10 g/kg     | <a href="#">[10]</a>                      |

| Rat | Subcutaneous | >10 g/kg |[\[10\]](#) |

## Organ-Specific Toxicity

- **Gastrointestinal (GI) Toxicity:** As with other NSAIDs, Nabumetone carries a risk of serious GI adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can occur without warning[\[11\]](#)[\[12\]](#)[\[15\]](#). However, due to its non-acidic prodrug nature, it is associated with a lower risk of GI side effects compared to many other NSAIDs[\[16\]](#)[\[17\]](#). The cumulative incidence of peptic ulcers in long-term clinical trials was 0.5% at one year and 0.8% at two years[\[13\]](#)[\[14\]](#).
- **Cardiovascular Toxicity:** NSAIDs, including Nabumetone, can cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke[\[11\]](#)[\[12\]](#)[\[15\]](#). The risk may be higher with prolonged use and in patients with pre-existing cardiovascular disease or risk factors[\[14\]](#)[\[15\]](#). It is contraindicated for peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery[\[11\]](#)[\[18\]](#).
- **Renal Toxicity:** Long-term administration of NSAIDs can result in renal papillary necrosis and other kidney injuries[\[12\]](#). Nabumetone should be used with caution in patients with renal impairment, and it is contraindicated in those with severe renal disease[\[9\]](#)[\[14\]](#).
- **Hepatotoxicity:** While rare, Nabumetone has been linked to idiosyncratic drug-induced liver injury[\[19\]](#). Prospective studies indicate that 1% to 5% of patients may experience transient

elevations in serum aminotransferase levels[19]. Clinically apparent liver injury with jaundice is uncommon[19].

## Carcinogenicity, Mutagenesis, and Fertility

- Carcinogenesis: In 2-year studies conducted in mice and rats, Nabumetone showed no statistically significant tumorigenic effect[11]. It is not listed as a carcinogen by IARC, NTP, or OSHA[10][18].
- Mutagenesis: Nabumetone is not expected to be genotoxic[18].
- Impairment of Fertility: Nabumetone is suspected of damaging fertility[10]. However, one study in rats showed it did not impair the fertility of males or females at doses of 320 mg/kg/day[11]. In humans, use may be associated with reversible infertility[20]. Use during pregnancy, particularly at 20 weeks or later, can cause fetal harm, including kidney problems and premature closure of the fetal ductus arteriosus[4][6][11].

## Mechanism of Action and Associated Signaling Pathway

Nabumetone itself is a prodrug with poor ability to inhibit cyclooxygenase (COX) enzymes[4][5]. After absorption, it is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA)[5][8][21]. 6-MNA is a potent, reversible inhibitor of both COX-1 and COX-2 enzymes[5][21]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[6][16]. The therapeutic effects of Nabumetone are attributed to the inhibition of prostaglandin synthesis by 6-MNA, with some evidence suggesting a preferential inhibition of COX-2 over COX-1, which may contribute to its improved gastrointestinal safety profile[4][5].



[Click to download full resolution via product page](#)

Fig. 1: Metabolic activation of Nabumetone and its inhibitory effect on the COX pathway.

## Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are often proprietary or not fully published. However, the LD50 values presented in Table 3 would typically be determined using a standardized methodology, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

### Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)

**Objective:** To determine the acute oral toxicity of a substance by assigning it to a toxicity class based on observed mortality. This method uses a stepwise procedure with a small number of animals per step.

**Principle:** A stepwise procedure is used with 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step:

- Stop testing if a clear outcome is observed.
- Administer a higher or lower dose to another group of animals.
- Test animals of the other sex to confirm similar sensitivity.

#### Methodology:

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are randomly assigned to treatment groups.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided *ad libitum*.
- **Preparation:** Animals are fasted prior to dosing (e.g., overnight for rats). Water is still provided.

- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight).
- Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.
- Stepwise Procedure:
  - Step 1: Dose 3 animals at the starting dose.
  - Step 2 (if needed): Based on the number of mortalities in Step 1, the next step involves either dosing 3 more animals at a lower or higher dose level according to the guideline's flow chart.
  - Confirmation: The process is repeated using animals of the other sex to verify the classification.
- Data Analysis: The outcome (mortality pattern at different dose levels) is used to assign the substance to a GHS category, which correlates with an LD50 value range.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Apocodeine | C18H19NO2 | CID 12545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Nornuciferine | C18H19NO2 | CID 197017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nabumetone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What are the side effects of Nabumetone? [synapse.patsnap.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. aapharma.ca [aapharma.ca]
- 15. Nabumetone | Side Effects, Dosage, Uses, and More [healthline.com]
- 16. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Safety of the nonselective NSAID nabumetone : focus on gastrointestinal tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciegenpharm.com [sciegenpharm.com]
- 19. Nabumetone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. youtube.com [youtube.com]

- To cite this document: BenchChem. [A Technical Guide to the Safety, Hazards, and Toxicity of Nabumetone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120184#safety-hazards-and-toxicity-information-for-c18h19no2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)